molecular formula C38H76ClNO4 B11938344 N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride

N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride

Cat. No.: B11938344
M. Wt: 646.5 g/mol
InChI Key: KYARZEFZZOGPGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride: is a cationic lipid compound widely used in biochemical research. It is known for its role in forming liposomes and lipid nanoparticles, which are essential for the delivery of nucleic acids and other molecules into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride typically involves the esterification of glycerol with palmitic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents like chloroform or ethanol and may require specific temperature and pH conditions to optimize yield .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ester hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride has a broad range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as nucleic acids. This interaction facilitates the formation of liposomes and lipid nanoparticles, which can encapsulate and deliver these molecules into cells. The molecular targets include cell membranes, where the compound integrates to form stable delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride is unique due to its specific fatty acid composition (palmitic acid), which can influence the stability and efficiency of the liposomes and lipid nanoparticles it forms. This makes it particularly suitable for certain applications where stability is crucial .

Properties

Molecular Formula

C38H76ClNO4

Molecular Weight

646.5 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl-trimethylazanium;chloride

InChI

InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1

InChI Key

KYARZEFZZOGPGS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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